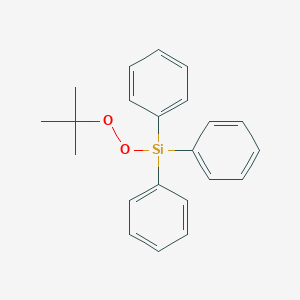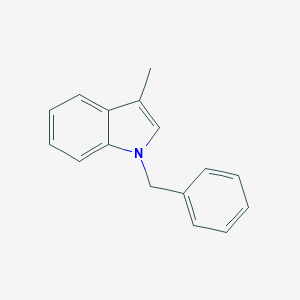
1-Benzyl-3-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-methyl-1H-indole, also known as BMI, is a synthetic compound that belongs to the indole family. It is widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-Benzyl-3-methyl-1H-indole is not fully understood, but it is believed to involve the interaction with various receptors and enzymes in the body. It has been shown to bind to the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. It has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Effets Biochimiques Et Physiologiques
1-Benzyl-3-methyl-1H-indole has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral activities. It has also been shown to have anxiolytic and sedative effects, which may be due to its interaction with the serotonin receptor. Additionally, 1-Benzyl-3-methyl-1H-indole has been shown to have antioxidant and neuroprotective properties, which may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-Benzyl-3-methyl-1H-indole is its versatility in various fields of research. It can be easily synthesized and modified to create new derivatives with unique properties. However, one of the limitations of 1-Benzyl-3-methyl-1H-indole is its potential toxicity and side effects, which may limit its use in certain applications. Additionally, the mechanism of action of 1-Benzyl-3-methyl-1H-indole is not fully understood, which may make it difficult to design experiments to investigate its effects.
Orientations Futures
There are several future directions for the research of 1-Benzyl-3-methyl-1H-indole. One direction is the development of new derivatives with improved properties and reduced toxicity. Another direction is the investigation of the mechanism of action of 1-Benzyl-3-methyl-1H-indole and its derivatives, which may lead to the discovery of new drug targets. Additionally, the potential applications of 1-Benzyl-3-methyl-1H-indole in the treatment of neurodegenerative diseases and other disorders warrant further investigation.
Méthodes De Synthèse
The synthesis of 1-Benzyl-3-methyl-1H-indole can be achieved through several methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an indole derivative with an aldehyde or ketone in the presence of an acid catalyst. Another method is the Friedel-Crafts reaction, which involves the alkylation of an indole derivative with a benzyl halide in the presence of a Lewis acid catalyst. Both methods have been widely used in the synthesis of 1-Benzyl-3-methyl-1H-indole and its derivatives.
Applications De Recherche Scientifique
1-Benzyl-3-methyl-1H-indole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1-Benzyl-3-methyl-1H-indole has been investigated for its anti-cancer, anti-inflammatory, and anti-viral activities. It has also been used as a scaffold for the development of new drugs targeting various diseases. In materials science, 1-Benzyl-3-methyl-1H-indole has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, 1-Benzyl-3-methyl-1H-indole has been used as a starting material for the synthesis of various natural products and pharmaceuticals.
Propriétés
Numéro CAS |
17017-58-2 |
|---|---|
Nom du produit |
1-Benzyl-3-methyl-1H-indole |
Formule moléculaire |
C16H15N |
Poids moléculaire |
221.3 g/mol |
Nom IUPAC |
1-benzyl-3-methylindole |
InChI |
InChI=1S/C16H15N/c1-13-11-17(12-14-7-3-2-4-8-14)16-10-6-5-9-15(13)16/h2-11H,12H2,1H3 |
Clé InChI |
HMORPAKTPJRBRQ-UHFFFAOYSA-N |
SMILES |
CC1=CN(C2=CC=CC=C12)CC3=CC=CC=C3 |
SMILES canonique |
CC1=CN(C2=CC=CC=C12)CC3=CC=CC=C3 |
Synonymes |
1-BENZYL-3-METHYL-1H-INDOLE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



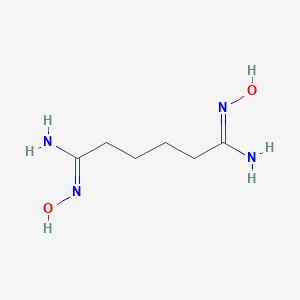
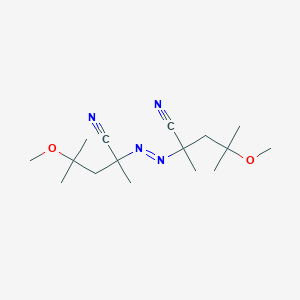
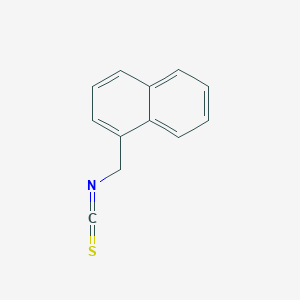
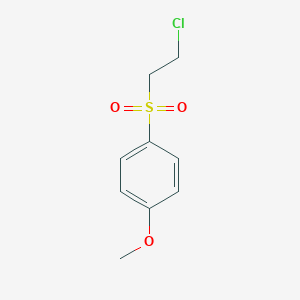
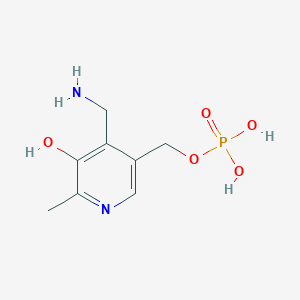
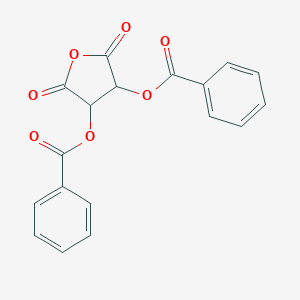
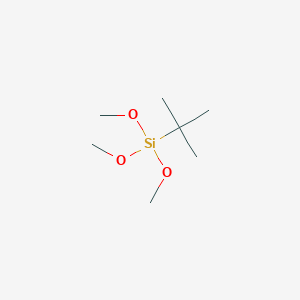
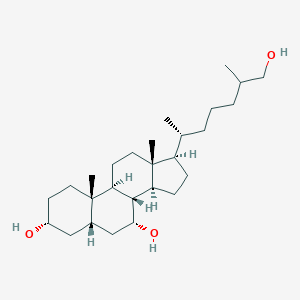
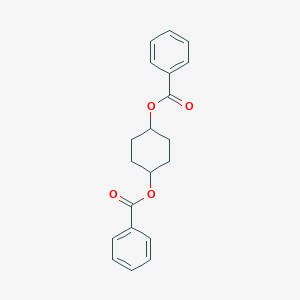
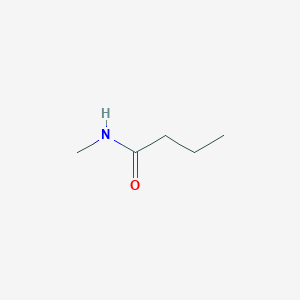
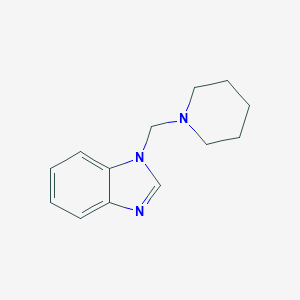
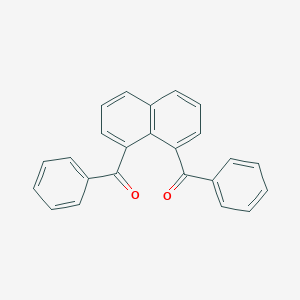
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B96288.png)
